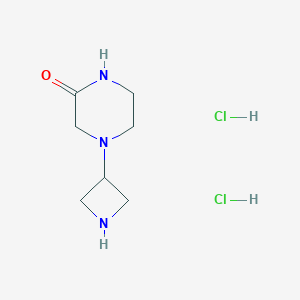
1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid
Descripción general
Descripción
“1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H15N3O3 and a molecular weight of 237.26 . It’s a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Aplicaciones Científicas De Investigación
Aurora Kinase Inhibitor
Research by ロバート ヘンリー and ジェームズ (2006) discusses a compound structurally related to 1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid, focusing on its potential as an Aurora kinase inhibitor. This compound could be useful in cancer treatment due to its inhibitory effects on Aurora A (ロバート ヘンリー, ジェームズ, 2006).
Synthesis and Anticancer Properties
A study by Parveen et al. (2017) involves the synthesis of compounds including 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid derivatives. These compounds were evaluated for cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells, showing significant anti-proliferative activities. This highlights the potential application of such compounds in cancer research (Parveen et al., 2017).
Antibacterial Agents
Research by Egawa et al. (1984) on pyridonecarboxylic acids, which share a structural similarity with this compound, demonstrated their potential as antibacterial agents. The study found that some compounds were more active than enoxacin, a known antibiotic, suggesting the promise of these compounds in developing new antibacterial drugs (Egawa et al., 1984).
Synthesis and Antimicrobial Activity
Patel et al. (2011) conducted a study on the synthesis and antimicrobial activity of new pyridine derivatives, including compounds structurally related to this compound. They observed variable and modest activity against bacteria and fungi, indicating the potential use of these compounds in antimicrobial applications (Patel et al., 2011).
Synthesis of Functionalized 4H-Pyrano(3,2-c)pyridines
Mekheimer et al. (1997) explored the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone. The study provides insights into the synthetic pathways that could be relevant for the development of compounds like this compound, and their potential applications in various fields of chemistry (Mekheimer et al., 1997).
Asymmetric Synthesis and Elaboration
Acharya and Clive (2010) discussed the asymmetric synthesis and further elaboration of piperidine derivatives from serine, a method that could be applicable in the synthesis of compounds like this compound. This research opens avenues in the creation of various amines containing substituted piperidine subunits, which can be valuable in medicinal chemistry (Acharya & Clive, 2010).
Safety and Hazards
Direcciones Futuras
Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . This suggests that there is ongoing research in this field, and the development of new synthesis methods and the discovery of new biological activities of piperidine derivatives, including “1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid”, could be potential future directions.
Propiedades
IUPAC Name |
1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-5-9(15)13-11(12-7)14-4-2-3-8(6-14)10(16)17/h5,8H,2-4,6H2,1H3,(H,16,17)(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSESZCUBSGESJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1449696.png)
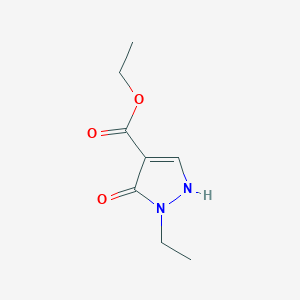
![2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride](/img/structure/B1449700.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid](/img/structure/B1449704.png)
![1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1449705.png)
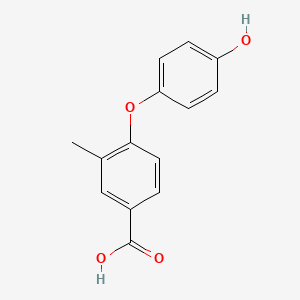
![4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1449708.png)

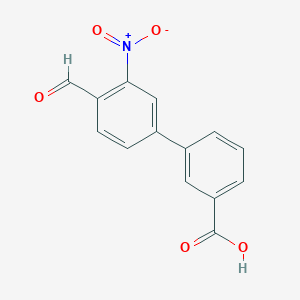
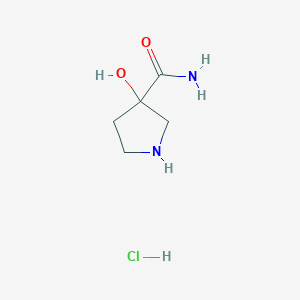
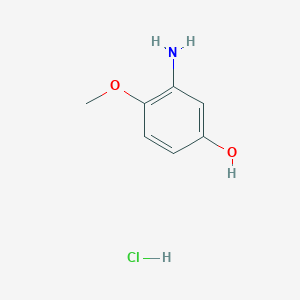
![2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid](/img/structure/B1449715.png)
